Cas no 355390-11-3 (methyl 3-amino-6-chloro-2-methylbenzoate)

355390-11-3 structure
상품 이름:methyl 3-amino-6-chloro-2-methylbenzoate
CAS 번호:355390-11-3
MF:C9H10ClNO2
메가와트:199.634201526642
CID:4646086
methyl 3-amino-6-chloro-2-methylbenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 3-amino-6-chloro-2-methylbenzoate
-
- 인치: 1S/C9H10ClNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
- InChIKey: QUTYPRMUAAUEGF-UHFFFAOYSA-N
- 미소: C(OC)(=O)C1=C(Cl)C=CC(N)=C1C
methyl 3-amino-6-chloro-2-methylbenzoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136521-5.0g |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 5.0g |
$2940.0 | 2023-02-15 | |
TRC | M289105-10mg |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 10mg |
$ 70.00 | 2022-06-02 | ||
Aaron | AR01ACJB-5g |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 5g |
$4068.00 | 2023-12-15 | |
A2B Chem LLC | AV61323-10g |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 10g |
$4625.00 | 2024-04-20 | |
A2B Chem LLC | AV61323-50mg |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 50mg |
$283.00 | 2024-04-20 | |
A2B Chem LLC | AV61323-100mg |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 100mg |
$406.00 | 2024-04-20 | |
A2B Chem LLC | AV61323-250mg |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 250mg |
$565.00 | 2024-04-20 | |
1PlusChem | 1P01ACAZ-500mg |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 500mg |
$1040.00 | 2024-05-04 | |
Aaron | AR01ACJB-1g |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 1g |
$569.00 | 2025-02-14 | |
A2B Chem LLC | AV61323-2.5g |
methyl 3-amino-6-chloro-2-methylbenzoate |
355390-11-3 | 95% | 2.5g |
$2128.00 | 2024-04-20 |
methyl 3-amino-6-chloro-2-methylbenzoate 관련 문헌
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
3. Book reviews
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
355390-11-3 (methyl 3-amino-6-chloro-2-methylbenzoate) 관련 제품
- 1162262-38-5(1,3,5-Trimethyl-1H-pyrazole-4-boronic Acid Hydrochloride)
- 1935650-48-8(2-bromo-1-(bromomethyl)-1-methylcyclopropane)
- 1806059-06-2(2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 32249-37-9(ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate)
- 1250017-27-6(3-CYANO-5-NITROPYRIDINE-2-SULFONYL CHLORIDE)
- 1256794-84-9(6-Bromo-N,5-dimethoxy-N-methylpicolinamide)
- 43167-40-4(2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid)
- 1903449-76-2((3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone)
- 1547032-01-8(4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde)
- 774608-40-1(Benzene, 4-chloro-1-ethyl-2-iodo-)
추천 공급업체
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
